s-Triazole, 5-propylamino-3-(5-nitro-2-furyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a triazole derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of s-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes or proteins in the target organism or cell. This compound has been shown to inhibit the growth of various microorganisms and cancer cells, making it a promising compound for the development of new drugs.
Biochemical and Physiological Effects:
s-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting protein conformational changes.
Vorteile Und Einschränkungen Für Laborexperimente
S-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- has several advantages for lab experiments. This compound is relatively easy to synthesize and has high purity and yield. It also has antimicrobial, antifungal, and anticancer properties, making it a valuable compound for studying the mechanisms of action of various microorganisms and cancer cells. However, this compound also has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of s-Triazole, 5-propylamino-3-(5-nitro-2-furyl)-. One potential direction is the development of new drugs based on the antimicrobial, antifungal, and anticancer properties of this compound. Another potential direction is the further study of the mechanism of action of this compound and its potential use as a fluorescent probe for detecting protein conformational changes. Additionally, further studies are needed to fully understand the advantages and limitations of this compound for lab experiments and its potential toxicity.
Synthesemethoden
S-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- can be synthesized using various methods, including the reaction of 5-nitro-2-furaldehyde with propylamine and sodium azide, or the reaction of 5-nitro-2-furaldehyde with propylamine and sodium nitrite. The synthesis of this compound has been optimized to yield high purity and high yield, making it a valuable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
S-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- has been extensively studied for its potential applications in various scientific research fields. This compound has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for detecting protein conformational changes and for its potential use in the development of new drugs.
Eigenschaften
CAS-Nummer |
10187-90-3 |
---|---|
Produktname |
s-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- |
Molekularformel |
C9H11N5O3 |
Molekulargewicht |
237.22 g/mol |
IUPAC-Name |
5-(5-nitrofuran-2-yl)-N-propyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H11N5O3/c1-2-5-10-9-11-8(12-13-9)6-3-4-7(17-6)14(15)16/h3-4H,2,5H2,1H3,(H2,10,11,12,13) |
InChI-Schlüssel |
ZLNLRWHLKXFYMC-UHFFFAOYSA-N |
SMILES |
CCCNC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
CCCNC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
Andere CAS-Nummern |
10187-90-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.